molecular formula C23H24ClN3O4S B2747415 N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride CAS No. 1215694-38-4

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride

Cat. No.: B2747415
CAS No.: 1215694-38-4
M. Wt: 473.97
InChI Key: KLADSAGULVWNBG-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic small molecule featuring a coumarin (2-oxo-2H-chromene) core linked to a benzo[d]thiazole moiety via a carboxamide bridge. The structure is further modified with a dimethylaminoethyl group and a 6-ethoxy substituent on the benzothiazole ring. This compound belongs to a class of heterocyclic hybrids designed to merge pharmacophores with complementary biological activities, such as anti-inflammatory, anticancer, or antimicrobial effects .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S.ClH/c1-4-29-16-9-10-18-20(14-16)31-23(24-18)26(12-11-25(2)3)21(27)17-13-15-7-5-6-8-19(15)30-22(17)28;/h5-10,13-14H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLADSAGULVWNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name This compound
CAS Number 1215694-38-4
Molecular Formula C23_{23}H24_{24}ClN3_{3}O4_{4}S
Molecular Weight 474.0 g/mol

Anticancer Properties

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. Specifically, derivatives of 2-aminobenzothiazole have shown promising results in inhibiting various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound exhibits inhibitory activity against several kinases involved in cancer progression, including:
    • CSF1R : IC50_{50} = 5.5 nM
    • EGFR : IC50_{50} values range from 54.0 to 96 nM depending on structural modifications .
  • Cell Growth Inhibition : In vitro studies demonstrate that the compound can significantly reduce cell viability in various cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HCT-116 (colon cancer)
    • PC3 (prostate cancer)
    • IC50_{50} values for these cell lines range from 0.315 to 2.66 μM .

The proposed mechanism of action for this compound includes:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors, altering their activity and disrupting cellular signaling pathways.
  • Induction of Apoptosis : It has been suggested that this compound can induce apoptosis in cancer cells, leading to decreased tumor growth and increased cell death.

Case Study 1: In Vivo Efficacy

In an in vivo study using the MC38 xenograft model, treatment with the compound resulted in a 62% reduction in tumor growth at a dose of 200 mg/kg. This highlights its potential as a therapeutic agent against solid tumors .

Case Study 2: Selectivity and Toxicity Profile

A comparative study evaluated the selectivity of this compound against related kinases, showing a favorable selectivity profile over PDGFRβ (IC50_{50} = 13 μM). Such selectivity is crucial for minimizing side effects and enhancing therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Key Substituents Melting Point (°C) Yield (%) Key Functional Differences
Target Compound Coumarin-Benzothiazole 6-ethoxy, dimethylaminoethyl Not reported Not reported Ethoxy group, hydrochloride salt
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives Coumarin-Thiazole 8-methoxy, variable amides Not reported High (solvent-free synthesis) Methoxy vs. ethoxy; thiazole vs. benzothiazole
Compound 9 (4-Chlorobenzylidene-thiazolidinone) Thiazolidinone-Thioxoacetamide 4-chlorobenzylidene, 4-methoxyphenyl 186–187 90 Chlorobenzylidene; no coumarin core
N-(6-Methoxybenzo[d]thiazol-2-yl) Analogue Coumarin-Benzothiazole 6-methoxy, dimethylaminoethyl Not reported Not reported Methoxy vs. ethoxy; impacts lipophilicity
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Coumarin-Thiazolidinone 6-methyl, furan carboxamide Single-crystal data Not reported Thiazolidinone vs. benzothiazole; methyl substituent

Key Observations :

  • Ethoxy vs.
  • Benzothiazole vs. Thiazole/Thiazolidinone: The benzo[d]thiazole moiety in the target may offer superior π-π stacking interactions in biological targets compared to simpler thiazoles or thiazolidinones .
  • Dimethylaminoethyl Side Chain: This group improves aqueous solubility, a critical advantage over compounds like those in , which lack ionizable groups .

Pharmacokinetic and Bioactivity Profiles

  • Thiazolidinone Derivatives (): Exhibit moderate to high antimicrobial activity, likely due to the thioxoacetamide-thiazolidinone scaffold. The target’s coumarin core may confer additional antioxidant or anti-inflammatory effects .

Commercial and Research Relevance

The methoxy analogue () is commercially available, highlighting the target’s novelty as an ethoxy-substituted derivative. Its hydrochloride salt form improves stability and solubility, critical for preclinical development .

Q & A

Q. Methodological strategies :

  • Solvent selection : Use DMF for cyclization (improves ring closure efficiency) and acetonitrile for intermediate isolation .
  • Temperature control : Maintain reflux conditions (80–100°C) during amidation to prevent decomposition .
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
    Data-driven adjustment : For a related compound, increasing the molar ratio of dimethylaminoethylamine from 1:1 to 1:1.2 improved yield from 65% to 82% .

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Approaches include :

  • Comparative assays : Test the compound alongside structurally similar analogs (e.g., fluorobenzo[d]thiazol or nitro-substituted derivatives) under identical conditions to isolate substituent effects .
  • Dose-response validation : Replicate studies using standardized cell lines (e.g., HepG2 for cytotoxicity) to rule out variability in IC50 values .
  • Structural analysis : Correlate activity with functional groups; e.g., the 6-ethoxy group may enhance membrane permeability compared to 6-fluoro analogs .

Advanced: What methodologies are used to assess the compound’s bioactivity and mechanism?

  • In vitro assays : Screen against kinase inhibitors or apoptosis markers (e.g., caspase-3 activation) to identify targets .
  • Computational modeling : Molecular docking to predict interactions with receptors (e.g., EGFR or tubulin) using software like AutoDock .
  • Interaction studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
    Example : A benzothiazole analog showed a docking score of −9.2 kcal/mol with EGFR, suggesting competitive inhibition .

Basic: What functional groups are critical for the compound’s reactivity and bioactivity?

  • Amide group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Benzo[d]thiazole ring : Imparts π-π stacking interactions, enhancing binding to aromatic residues in proteins .
  • Chromene-2-one moiety : Contributes to redox activity, potentially inducing oxidative stress in cancer cells .
  • Dimethylaminoethyl side chain : Enhances solubility and cellular uptake via protonation at physiological pH .

Advanced: How to address solubility challenges in pharmacological assays?

Q. Strategies :

  • Salt formation : Use hydrochloride salts (as in this compound) to improve aqueous solubility .
  • Co-solvents : Employ DMSO (≤10%) or cyclodextrin-based solutions for in vitro studies .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
    Data : A methylsulfonyl analog showed a 3.5-fold solubility increase in PBS (pH 7.4) compared to its free base .

Advanced: What methods are used to study metabolic stability and degradation pathways?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Forced degradation : Expose to heat (40–60°C), light, or oxidative conditions (H2O2) to identify degradation products .
  • Radiolabeling : Use 14C-labeled compounds to track metabolic fate in animal models .
    Key finding : A related chromene derivative exhibited a half-life of 2.3 hours in microsomal assays, suggesting rapid hepatic clearance .

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